
Sodium 2-bromo-4-methylbenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-bromo-4-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆BrNaO₂S and a molecular weight of 257.08 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-bromo-4-methylbenzene-1-sulfinate typically involves the sulfonation of 2-bromo-4-methylbenzene. The process begins with the bromination of toluene to produce 2-bromo-4-methylbenzene, which is then treated with sulfur dioxide and sodium hydroxide to yield the desired sulfinate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-bromo-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The sulfinate group can be oxidized to form sulfonates.
Reduction Reactions: The compound can be reduced to form sulfides.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include sulfonates.
Reduction: Products include sulfides.
Wissenschaftliche Forschungsanwendungen
Sodium 2-bromo-4-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of sodium 2-bromo-4-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, while the bromine atom can be involved in electrophilic aromatic substitution reactions. These properties make it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Sodium 4-methylbenzenesulfinate: Similar in structure but lacks the bromine atom.
Sodium benzenesulfinate: Similar sulfinate group but without the methyl and bromine substituents.
Sodium 2-bromobenzenesulfinate: Similar bromine and sulfinate groups but lacks the methyl group.
Uniqueness: Sodium 2-bromo-4-methylbenzene-1-sulfinate is unique due to the presence of both bromine and methyl groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in synthetic chemistry .
Eigenschaften
Molekularformel |
C7H6BrNaO2S |
|---|---|
Molekulargewicht |
257.08 g/mol |
IUPAC-Name |
sodium;2-bromo-4-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7BrO2S.Na/c1-5-2-3-7(11(9)10)6(8)4-5;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI-Schlüssel |
QLWDVOJYSAUCEX-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)[O-])Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
![tert-Butyl 5-[ethyl(methyl)amino]piperidine-3-carboxylate](/img/structure/B13159389.png)
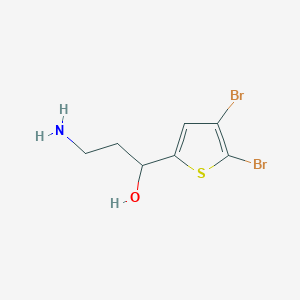
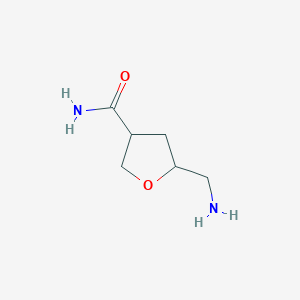

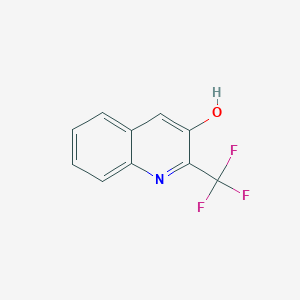
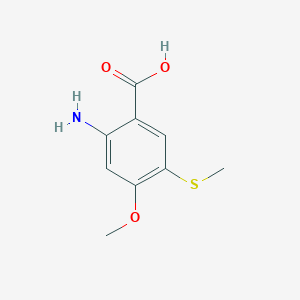

![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
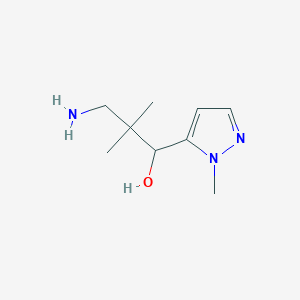

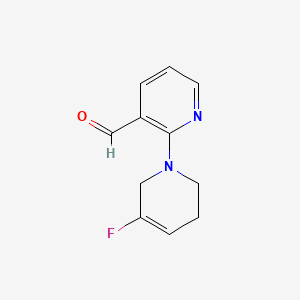
![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)
